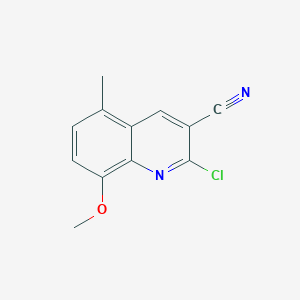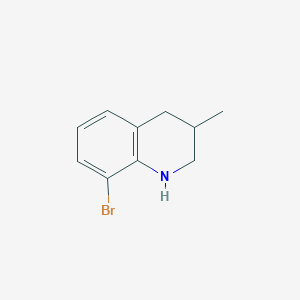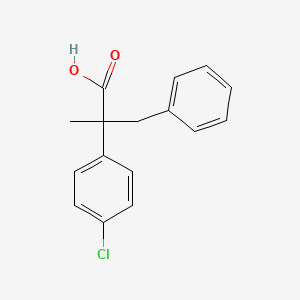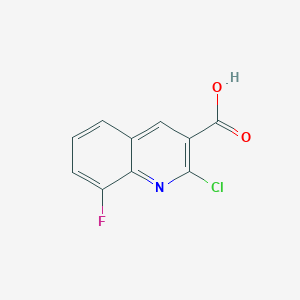
2-Chloro-8-fluoroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-8-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C10H5ClFNO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoroquinoline-3-carboxylic acid typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Nucleophilic Substitution: The chlorine atom in the quinoline ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
2-Chloro-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
科学研究应用
2-Chloro-8-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Chloro-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes, resulting in antibacterial activity .
相似化合物的比较
Similar Compounds
2-Chloro-7-fluoroquinoline-3-carboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.
3-Fluoroquinoline-2-carboxylic acid: Lacks the chlorine atom but retains the fluorine and carboxylic acid groups.
Uniqueness
2-Chloro-8-fluoroquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms in its structure, which enhances its chemical reactivity and biological activity. This dual substitution pattern provides a distinct advantage in developing new compounds with improved properties .
属性
IUPAC Name |
2-chloro-8-fluoroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-6(10(14)15)4-5-2-1-3-7(12)8(5)13-9/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZCIUVMJNRLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoicacid](/img/structure/B7792659.png)
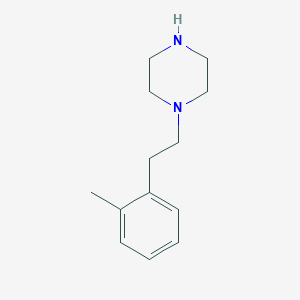
![1-[3-(3-Fluorophenyl)propyl]piperazine](/img/structure/B7792675.png)
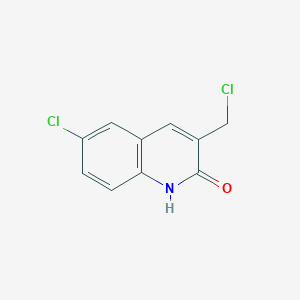
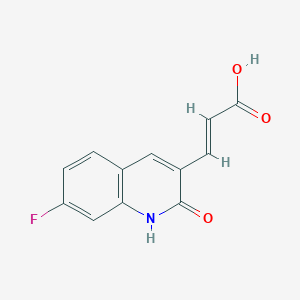
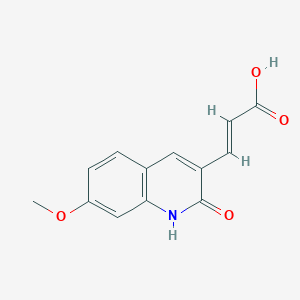
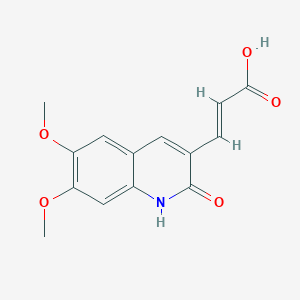
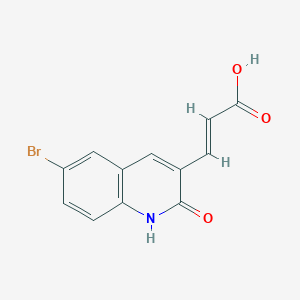
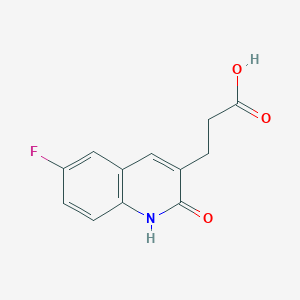
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbonitrile](/img/structure/B7792720.png)
